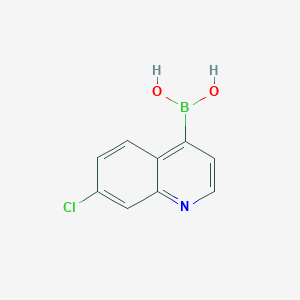

7-Chloroquinoline-4-boronic acid

Description

Significance of Quinoline-Boronic Acid Scaffolds in Modern Organic Chemistry

Quinoline (B57606) and its derivatives are fundamental heterocyclic structures found in a wide array of natural products, pharmaceuticals, and functional materials. nih.govrsc.org The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govresearchgate.net This has led to its incorporation into drugs with a variety of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

The introduction of a boronic acid group onto the quinoline framework dramatically expands its synthetic utility. nih.gov Boronic acids are key participants in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govboronmolecular.com This allows for the straightforward attachment of various organic fragments to the quinoline core, enabling the creation of large libraries of novel compounds for drug discovery and materials science. rsc.org The combination of the quinoline's inherent biological relevance and the synthetic flexibility of the boronic acid makes quinoline-boronic acid scaffolds highly valuable in the development of new therapeutic agents and functional molecules. nih.govrsc.org

Evolution of Boronic Acid Chemistry in Synthetic Methodologies

The field of boronic acid chemistry has undergone a remarkable transformation since the first reported synthesis of a boronic acid by Edward Frankland in 1860. nih.govwikipedia.orgpharmiweb.com Initially considered chemical curiosities, boronic acids have risen to become indispensable tools in modern synthetic chemistry. wiley-vch.de A significant turning point was the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which demonstrated the exceptional utility of boronic acids as stable, readily available, and environmentally benign reagents for constructing complex molecules. nih.govboronmolecular.com

Over the years, the synthetic methodologies for preparing boronic acids have also evolved significantly. Early methods often involved the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters. nih.gov While effective, these methods sometimes had limitations in terms of functional group tolerance. The advent of new techniques, such as the Miyaura borylation reaction, which utilizes palladium catalysis to couple aryl halides with diboron (B99234) reagents, has provided more efficient and versatile routes to a wide range of boronic acids. nih.govwikipedia.org More recent advancements include direct C-H borylation, which offers an even more atom-economical approach to their synthesis. nih.gov This continuous development of new synthetic methods has made a vast array of boronic acids, including heterocyclic derivatives, readily accessible for various applications.

Contextual Importance of 7-Chloroquinoline-4-boronic Acid within Heterocyclic Boron Chemistry

Within the broader field of heterocyclic chemistry, where cyclic compounds containing atoms other than carbon play a central role, this compound holds a specific and important position. ijpsr.com Heterocyclic compounds are ubiquitous in nature and are the core structures of a vast number of pharmaceuticals. ijpsr.com The functionalization of these heterocycles is a key focus of synthetic chemistry. rsc.org

This compound serves as a bifunctional building block. The quinoline ring itself is a valuable pharmacophore, and the 7-chloro substituent provides a handle for further chemical modification through nucleophilic aromatic substitution or other cross-coupling reactions. researchgate.net The boronic acid at the 4-position is strategically placed for facile diversification of the quinoline core via Suzuki-Miyaura coupling. This allows chemists to systematically modify the structure and explore its impact on biological activity, a process known as structure-activity relationship (SAR) studies. nih.gov The presence of both the chloro and boronic acid functionalities on the quinoline scaffold makes this compound a highly versatile and valuable intermediate in the synthesis of complex heterocyclic molecules with potential applications in medicine and materials science. rsc.orgresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

(7-chloroquinolin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNBQBDIZNZHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675185 | |

| Record name | (7-Chloroquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-92-0 | |

| Record name | (7-Chloroquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloroquinoline 4 Boronic Acid and Derivatives

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids, including quinoline-based structures, has been significantly advanced by two primary methodologies: the trapping of organometallic reagents and palladium-catalyzed cross-coupling reactions.

Organometallic Reagent Trapping with Boric Esters

A foundational method for creating arylboronic acids involves a two-step process starting with an aryl halide. carbogen-amcis.comnih.gov In the first step, an organometallic reagent, typically an organolithium or Grignard (organomagnesium) reagent, is formed through a metal-halogen exchange. carbogen-amcis.comnih.gov This highly reactive intermediate is then "trapped" by an electrophilic boron compound, most commonly a trialkyl borate (B1201080) like trimethyl borate. nih.govwikipedia.org Subsequent acidic hydrolysis of the resulting boronic ester yields the desired arylboronic acid. wikipedia.org

This pathway is versatile; however, the high reactivity of organolithium and Grignard reagents can limit its application with substrates bearing sensitive functional groups. alfa-chemistry.com For instance, the rapid nature of lithium-halogen exchange can sometimes be unsuitable for complex precursors. carbogen-amcis.com The synthesis of 7-chloroquinoline-4-boronic acid via this route would typically start from 4,7-dichloroquinoline. A selective metal-halogen exchange at the C-4 position would be followed by reaction with a borate ester.

Palladium-Catalyzed Borylation of Halogenated Quinoline (B57606) Precursors (Miyaura Borylation)

The Miyaura borylation reaction has emerged as a powerful and widely used method for the synthesis of arylboronic esters. alfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.org The reaction is known for its mild conditions and excellent functional group tolerance, making it a preferred method for complex molecules. alfa-chemistry.comnih.gov

The synthesis of this compound pinacol (B44631) ester, a stable precursor to the boronic acid, is efficiently achieved using this method starting from 4,7-dichloroquinoline. sigmaaldrich.comscbt.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a weak base like potassium acetate (B1210297) (KOAc). carbogen-amcis.comwikipedia.org The base is crucial, as stronger bases can promote a competing Suzuki coupling side reaction. alfa-chemistry.comorganic-chemistry.org

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 4,7-dichloroquinoline), forming a Pd(II) intermediate. alfa-chemistry.com

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center. organic-chemistry.org

Reductive Elimination: The desired arylboronic ester is released, regenerating the Pd(0) catalyst. alfa-chemistry.com

Recent advancements have focused on improving catalyst efficiency, even allowing for lower catalyst loadings and the use of more atom-economical boron sources like pinacol borane (B79455) instead of B₂pin₂. nih.govorganic-chemistry.org

| Aryl Halide | Boron Source | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | B₂pin₂ | Bis(triphenylphosphine)palladium(II) dichloride | KOAc | - | 60-75% | carbogen-amcis.com |

| 4-Iodoanisole | Pinacol borane | PdCl₂(CH₃CN)₂/SPhos | - | - | 94% | nih.gov |

| Aryl Halides | B₂pin₂ | PdCl₂(dppf) | KOAc | DMSO | - | wikipedia.orgorganic-chemistry.org |

| Aryl Chlorides | B₂pin₂ | Pd₂(dba)₃/XPhos | - | PEG-2000 | - | organic-chemistry.org |

Regioselective Functionalization Approaches

Achieving regioselectivity—the control of reaction position—is paramount in the synthesis of specifically substituted quinolines like this compound.

Borylation at C-4 Position of Chloroquinolines

The selective functionalization at the C-4 position of a quinoline ring bearing a chlorine atom at C-7 is dictated by the electronic properties of the quinoline system. In a precursor like 4,7-dichloroquinoline, the chlorine atom at the C-4 position is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at C-7. researchgate.netdurham.ac.uk

This enhanced reactivity at C-4 is attributed to the electronic influence of the ring nitrogen. The nitrogen atom is electron-withdrawing, and its effect is more pronounced at the adjacent C-4 (para) and C-2 (ortho) positions. nih.govbeilstein-journals.org This makes the C4-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial and rate-determining step in the Miyaura borylation cycle. beilstein-journals.org Consequently, the borylation reaction occurs preferentially at the C-4 position, leaving the C7-Cl bond intact for potential subsequent functionalization. durham.ac.uk

Positional Effects of Chlorine and Boronic Acid Moieties on Synthesis

The relative positions of the chlorine and boronic acid groups on the quinoline scaffold have a profound impact on the molecule's reactivity and the synthetic strategies employed.

Electronic Effects: The chlorine atom at the C-7 position is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution. The boronic acid group at C-4 further modifies the electronic landscape. These electronic properties are critical in directing subsequent reactions. For instance, in iridium-catalyzed C-H borylation, the regioselectivity is influenced by a combination of steric hindrance and electronic factors, with borylation often favoring the most deshielded, sterically accessible positions. rsc.org

Steric Effects: The boronic acid group, particularly as its pinacol ester, is sterically bulky. This can hinder reactions at adjacent positions (C-3 and C-5). Synthetic planning must account for this steric hindrance when designing multi-step functionalizations of the quinoline core.

Green Chemistry and Sustainable Synthesis Considerations for Quinoline-Boronic Acids

Traditional methods for synthesizing quinolines and their derivatives often involve hazardous reagents, high temperatures, and organic solvents, which carry significant environmental and economic costs. nih.gov In response, green chemistry principles are increasingly being applied to the synthesis of quinoline-boronic acids.

Key areas of focus in green synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netmdpi.com Water has been successfully used as a solvent for palladium-catalyzed alkynylation of dichloroquinolines. beilstein-journals.org

Catalyst Efficiency and Reusability: Developing highly active catalysts that can be used at low loadings and are potentially recyclable reduces waste and cost. organic-chemistry.orgmdpi.com

Atom Economy: Employing reactions that maximize the incorporation of atoms from the reactants into the final product, such as multicomponent reactions. nih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

For example, the use of tartaric acid or boric acid as natural, biodegradable catalysts has been explored for the synthesis of various quinoline derivatives under solvent-free conditions. mdpi.comnih.gov These approaches aim to make the production of valuable compounds like this compound more sustainable and environmentally responsible. ijpsjournal.com

Large-Scale Synthesis and Process Development for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost, safety, scalability, and environmental impact. The process development for this compound focuses on robust, efficient, and economically viable methods.

For the large-scale production of arylboronic acids themselves, one of the most common and cost-effective routes is the Grignard reagent method. wiley-vch.de This pathway is often preferred in industrial settings over more complex, catalyst-heavy laboratory methods.

Table 2: General Industrial Steps for Grignard-based Arylboronic Acid Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1. Grignard Formation | An aryl halide is reacted with magnesium metal to form an organomagnesium (Grignard) reagent. | Aryl Halide (e.g., 4-bromo-7-chloroquinoline), Magnesium (Mg) |

| 2. Borylation | The highly reactive Grignard reagent is added to a trialkyl borate at low temperatures. | Trialkyl Borate (e.g., Trimethyl borate, Triisopropyl borate) |

| 3. Hydrolysis | The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final arylboronic acid. | Water, Acid (e.g., HCl, H₂SO₄) |

Process development and optimization are crucial for ensuring the efficiency and safety of large-scale synthesis. A significant consideration is the choice of solvent. While tetrahydrofuran (B95107) (THF) is common in laboratory-scale Grignard reactions, its cost and handling difficulties can be problematic on an industrial scale. google.com A patented process for arylboronic acid production describes the use of a mixed solvent system, such as THF and xylene, to reduce costs and improve industrial safety. google.com

Modern approaches to process development also include the adaptation of advanced laboratory methods for bulk production. The Miyaura borylation, for example, can be optimized for larger scales by using alternative boron sources like pinacolborane (HBpin) instead of B₂pin₂. organic-chemistry.org Furthermore, a reported palladium-catalyzed C-4 borylation of a chloroquinoline was successfully demonstrated on the gram scale, indicating its potential for further scale-up. rsc.org

To address the safety concerns associated with handling highly reactive intermediates like Grignard or organolithium reagents in large batches, continuous flow chemistry has emerged as a powerful technology. organic-chemistry.org Performing reactions in a flow reactor allows for better control over reaction parameters, improves heat transfer, and minimizes the volume of hazardous material present at any given time, making it a much safer and more efficient platform for the industrial synthesis of this compound. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound pinacol ester |

| 4,7-dichloroquinoline |

| m-chloroaniline |

| Bis(pinacolato)diboron (B₂pin₂) |

| Pinacolborane (HBpin) |

| Tetrahydrofuran (THF) |

| Xylene |

| Trimethyl borate |

| Triisopropyl borate |

| Potassium Acetate |

| 7-chloro-(4-thioalkylquinoline) |

Mechanistic Investigations and Reactivity Profiling of 7 Chloroquinoline 4 Boronic Acid

Fundamental Reactivity of Boronic Acids in Cross-Coupling

The efficacy of boronic acids as coupling partners in the Suzuki-Miyaura reaction is governed by a series of fundamental chemical principles, from the intricate dance of transmetalation to the crucial role of basic activation and inherent Lewis acidity.

Transmetalation Mechanisms in Suzuki-Miyaura Coupling

The pivotal step in the Suzuki-Miyaura catalytic cycle is the transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. This process is generally understood to proceed through a cyclic intermediate. The accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination libretexts.orgnih.gov. Initially, a palladium(0) species undergoes oxidative addition with an organic halide (Ar-X) to form a palladium(II) complex. This is followed by the transmetalation step, where the organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) species yields the cross-coupled product and regenerates the palladium(0) catalyst, thus completing the cycle libretexts.org.

Two primary mechanistic pathways for transmetalation have been proposed and debated: the "boronate" pathway and the "oxo-palladium" pathway.

The Boronate Pathway: This pathway posits that the boronic acid is first activated by a base (e.g., hydroxide or alkoxide) to form a more nucleophilic tetracoordinate boronate species (R-B(OH)₃⁻) nih.gov. This activated boronate then reacts with the palladium(II) halide complex, facilitating the transfer of the organic group.

The Oxo-Palladium Pathway: An alternative mechanism suggests that the base reacts with the palladium(II) halide complex to form a palladium-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid. Kinetic and mechanistic studies have provided evidence supporting the viability of both pathways, and the dominant mechanism can be influenced by the specific reaction conditions, including the nature of the base, solvent, and ligands.

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the Ar-X bond. | Ar-Pd(II)-X |

| Transmetalation | Transfer of the organic group from boron to palladium. | Ar-Pd(II)-R |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Ar-R, Pd(0) |

Role of Base Activation in Boron Reactivity

The presence of a base is a critical requirement for the Suzuki-Miyaura reaction to proceed efficiently. The primary role of the base is to activate the boronic acid, thereby increasing its nucleophilicity and facilitating the transmetalation step organic-chemistry.orgdntb.gov.ua. The activation occurs through the formation of a tetracoordinate boronate anion, [R-B(OH)₃]⁻, which is significantly more reactive towards the palladium(II) complex than the neutral trigonal boronic acid nih.gov. This increased reactivity stems from the enhanced polarization of the carbon-boron bond upon formation of the boronate, making the organic group more readily transferable.

The choice of base can have a profound impact on the reaction outcome, influencing reaction rates and yields. Common bases employed include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, Ba(OH)₂), and fluorides (e.g., KF, CsF). The effectiveness of a particular base can depend on its strength, solubility, and ability to coordinate with the various species in the catalytic cycle. For substrates sensitive to strong bases, milder options like potassium fluoride (B91410) can be utilized to effect the necessary activation without causing degradation of the starting materials organic-chemistry.org.

Lewis Acidity and Reversible Covalent Bond Formation

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. This Lewis acidity allows them to readily interact with Lewis bases, such as diols, to form reversible covalent bonds, resulting in the formation of boronate esters. This property is fundamental to their stability and reactivity. The equilibrium between the boronic acid and its boronate ester can be manipulated by changing the reaction conditions, such as pH and the concentration of the diol.

In the context of cross-coupling reactions, the Lewis acidic nature of the boron atom is what allows for the initial interaction with the base to form the activated boronate species. The ability to form these reversible covalent complexes also contributes to the stability and handling of boronic acids, making them more user-friendly reagents compared to many other organometallic compounds.

Specific Reactivity of 7-Chloroquinoline-4-boronic Acid

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is shaped by the interplay of its constituent parts: the quinoline (B57606) core, the chloro substituent, and the boronic acid group.

Influence of Quinoline Nitrogen Coordination on Palladium Catalysis

The nitrogen atom within the quinoline ring can play a significant role in the catalytic cycle. It can act as a coordinating ligand to the palladium center, potentially influencing the catalyst's activity and stability. This coordination can either be beneficial, by stabilizing the active catalytic species, or detrimental, by forming an overly stable complex that inhibits catalytic turnover.

In some instances, quinoline derivatives have been shown to act as effective ligands in palladium-catalyzed cross-coupling reactions organic-chemistry.org. The coordination of the quinoline nitrogen to the palladium can control regioselectivity in reactions involving di-substituted quinolines. For example, in the alkynylation of 2,4-dichloroquinoline, the coordination of the quinoline nitrogen to palladium directs the reaction to the C-2 position. This directing effect can be harnessed to achieve selective functionalization of the quinoline scaffold.

Steric and Electronic Effects of Substituents on Reaction Pathways

The substituents on the quinoline ring, namely the chloro group at the 7-position and the boronic acid at the 4-position, exert both steric and electronic effects that modulate the reactivity of the molecule.

Electronic Effects: The chloro group at the 7-position is an electron-withdrawing group. This has been shown to decrease the electron density on the quinoline ring nitrogen, making the molecule less prone to electrophilic attack ustc.edu.cn. In the context of a Suzuki-Miyaura coupling where the quinoline boronic acid is the nucleophilic partner, the electron-withdrawing nature of the chloro group can decrease the nucleophilicity of the aryl group being transferred, potentially slowing down the transmetalation step. However, when the chloro group itself is the site of coupling (acting as the electrophile), its electron-withdrawing nature can activate the C-Cl bond towards oxidative addition by palladium(0). Research on 4,7-dichloroquinoline has shown that Suzuki coupling can occur, with the C-4 position being more reactive towards nucleophilic aromatic substitution dntb.gov.uaresearchgate.net.

Steric Effects: The boronic acid group at the 4-position introduces steric bulk around one of the reactive sites of the quinoline ring. While steric hindrance on the boronic acid partner can sometimes slow down the transmetalation step, Suzuki-Miyaura couplings are generally known to be tolerant of a degree of steric hindrance nih.gov. In the case of this compound, the steric hindrance is not typically prohibitive, and successful couplings can be achieved, often with the aid of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst that can facilitate the reaction with sterically demanding substrates reddit.comnih.gov.

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Effect | Impact on Reactivity |

|---|---|---|---|

| Quinoline Nitrogen | 1 | Coordination to Palladium | Can act as an internal ligand, influencing catalyst activity and selectivity. |

| Boronic Acid | 4 | Steric/Electronic | Provides the organic group for transmetalation; its position introduces moderate steric bulk. |

| Chloro | 7 | Electronic (Electron-withdrawing) | Decreases electron density on the ring, potentially affecting the rate of transmetalation. Can also serve as a coupling site. |

Undesired Side Reactions in Boronic Acid Chemistry

In the realm of boronic acid chemistry, particularly in the context of transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the desired transformation is often accompanied by competing side reactions. These undesired pathways can consume the boronic acid starting material, leading to reduced yields of the target molecule and the formation of difficult-to-separate byproducts. For this compound, two of the most significant side reactions are protodeboronation and oxidative homocoupling. The electron-withdrawing nature of the quinoline ring and the chloro substituent can influence the propensity of the molecule to undergo these transformations.

Protodeboronation Mechanisms

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. nih.gov This reaction is a well-documented and often problematic side reaction in Suzuki-Miyaura coupling, as it leads to the formation of the corresponding arene, in this case, 7-chloroquinoline (B30040), thus reducing the efficiency of the desired cross-coupling. nih.goved.ac.uk The rate of protodeboronation is highly dependent on several factors, including the reaction's pH, temperature, and the electronic properties of the organic substituent on the boronic acid. ed.ac.ukcdnsciencepub.com

Recent mechanistic studies have elucidated various pathways for protodeboronation in aqueous media, highlighting the critical role of pH and the speciation of the boronic acid. ed.ac.ukcdnsciencepub.com For heteroaromatic boronic acids like this compound, which contains a basic nitrogen atom, the mechanistic landscape can be more complex compared to simple arylboronic acids. ed.ac.uk

Key Mechanistic Pathways for Protodeboronation:

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction can proceed through the protonation of the boronic acid, followed by nucleophilic attack of water and subsequent cleavage of the C-B bond.

Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This species is generally more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond. semanticscholar.org For many arylboronic acids, the rate of protodeboronation increases with pH. ed.ac.uk

Zwitterionic Intermediate Pathway: For basic heteroaromatic boronic acids, such as those containing a pyridine or quinoline ring, a zwitterionic species can form under neutral pH conditions. ed.ac.uk This zwitterion can be highly reactive and may undergo unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation. ed.ac.uk The formation and reactivity of such an intermediate for this compound would be influenced by the pKa of the quinoline nitrogen. It is important to note that the addition of strong acid or base can suppress this pathway by shifting the equilibrium away from the reactive zwitterion. ed.ac.uk

The electron-withdrawing character of the 7-chloroquinoline moiety is expected to influence the rate of protodeboronation. Electron-deficient arylboronic acids can be more susceptible to certain protodeboronation pathways. nih.gov The presence of the chloro group and the nitrogen atom in the quinoline ring can affect the acidity of the boronic acid and the stability of any charged intermediates, thereby modulating the kinetics of protodeboronation.

| Factor | Influence on Protodeboronation | Relevance to this compound |

| pH | Can catalyze the reaction through different mechanisms (acid-catalyzed, base-catalyzed). For heteroaromatics, neutral pH can sometimes lead to rapid protodeboronation via a zwitterionic intermediate. ed.ac.uk | The basic nitrogen of the quinoline ring could facilitate a zwitterionic pathway. The reaction conditions for cross-coupling need to be carefully optimized to minimize protodeboronation. |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. | Balancing the need for elevated temperatures for the desired coupling reaction with the increased rate of this side reaction is crucial. |

| Electronic Effects | Electron-withdrawing groups can increase the susceptibility to certain protodeboronation pathways. nih.gov | The 7-chloroquinoline group is electron-withdrawing, which may increase the propensity for protodeboronation under specific conditions. |

Oxidative Homocoupling Pathways

Oxidative homocoupling is another common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical biaryl compound from two molecules of the boronic acid. ljmu.ac.uk In the case of this compound, this would result in the formation of 4,4'-bis(7-chloroquinoline). This byproduct can complicate the purification of the desired cross-coupled product.

The mechanism of oxidative homocoupling is often linked to the palladium catalytic cycle of the Suzuki-Miyaura reaction. semanticscholar.org While several pathways have been proposed, they generally involve the formation of a diorganopalladium(II) intermediate, which then undergoes reductive elimination to form the homocoupled product and a palladium(0) species.

Potential Oxidative Homocoupling Mechanisms:

Reaction with a Pd(II) Precatalyst: If the active Pd(0) catalyst is not efficiently generated or is re-oxidized to Pd(II), the Pd(II) species can react with two molecules of the boronic acid to form a diarylpalladium(II) complex. This complex can then reductively eliminate to yield the homocoupled product. semanticscholar.org

Transmetalation with an Arylpalladium(II) Halide: An arylpalladium(II) halide intermediate, which is a key species in the Suzuki-Miyaura catalytic cycle, can undergo a second transmetalation with another molecule of the boronic acid. This forms a diarylpalladium(II) species that can then lead to the homocoupled product.

Role of Oxidants: The presence of oxygen or other oxidants in the reaction mixture can promote the formation of Pd(II) species, thereby increasing the likelihood of oxidative homocoupling. core.ac.uk

For this compound, the propensity to undergo oxidative homocoupling will depend on the specific reaction conditions, including the choice of palladium catalyst, ligands, base, and the rigorous exclusion of oxygen. The electronic nature of the 7-chloroquinoline moiety could also play a role in the kinetics of the transmetalation and reductive elimination steps involved in this side reaction.

| Factor | Influence on Oxidative Homocoupling | Relevance to this compound |

| Palladium Catalyst | The nature of the palladium precursor and ligands can influence the relative rates of the desired cross-coupling and the homocoupling side reaction. | Careful selection of the catalytic system is necessary to favor the formation of the desired product. |

| Oxygen/Oxidants | The presence of oxidants can promote the formation of Pd(II) species, which can lead to homocoupling. core.ac.uk | Thoroughly degassing the reaction mixture is a critical step to minimize this side reaction. |

| Reaction Conditions | Factors such as temperature, solvent, and base can all impact the rate of homocoupling. | Optimization of these parameters is essential for suppressing the formation of 4,4'-bis(7-chloroquinoline). |

Applications of 7 Chloroquinoline 4 Boronic Acid in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Transformations

The primary application of 7-chloroquinoline-4-boronic acid lies in the formation of carbon-carbon bonds, which is fundamental to the synthesis of more complex organic molecules. It serves as a key reagent in several palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. researchgate.netnih.gov this compound, or its more stable pinacol (B44631) ester derivative, is an excellent coupling partner in this reaction, enabling the introduction of various aryl or vinyl substituents at the 4-position of the quinoline (B57606) ring. sigmaaldrich.comsigmaaldrich.cn The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.govnih.gov

This compound readily couples with a wide range of aryl and alkenyl halides (Br, I) and triflates (OTf). jyu.fi Triflates are often used as they can be easily prepared from the corresponding ketones or phenols and show reactivity comparable to bromides. wikipedia.orgnih.gov These reactions provide access to 4-aryl and 4-alkenyl-7-chloroquinolines, which are important precursors for various biologically active compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.netbeilstein-journals.org For instance, palladium catalysts with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are commonly employed. nih.govnih.gov

The reaction's versatility is demonstrated by its compatibility with various functional groups on both coupling partners. Research has shown that even sterically hindered ortho-substituted aryl boronic acids can participate effectively in couplings with alkyl halides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Quinoline Reagent | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, water, no phosphine | 7-Chloro-4-phenylquinoline (98% yield) | researchgate.netresearchgate.net |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂, water, no phosphine | 7-Chloro-4-phenylquinoline (78% yield) | researchgate.netresearchgate.net |

| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄, K₃PO₄, dioxane | Branched pyridyl alkene | nih.gov |

Boronic acids and their surrogates, like pinacol esters, can be employed in iterative or sequential cross-coupling strategies to build complex molecules. nih.gov While specific examples detailing an iterative process starting with this compound are not prevalent, the methodology is well-established. A synthetic strategy could involve an initial Suzuki-Miyaura coupling at the C4 position via the boronic acid, followed by a subsequent cross-coupling reaction at the C7-chloro position. This allows for the controlled, stepwise introduction of different substituents, greatly enhancing molecular diversity. The stability and selective reactivity of boronic acid pinacol esters make them particularly suitable for such multi-step synthetic sequences. rsc.org

Minisci C-H Alkylation of N-Heteroarenes

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heteroarenes, such as quinolines. nih.gov In its modern variants, the reaction can be mediated by photoredox catalysis, using alkyl boronic acids as a source of alkyl radicals. psu.edursc.orgrsc.org This process allows for the introduction of primary and secondary alkyl groups into the heteroarene core under mild conditions. rsc.orgrsc.org

The reaction typically proceeds by generating an alkyl radical from the alkyl boronic acid, which then adds to the protonated N-heteroarene, most often at the C2 or C4 positions. rsc.org While this reaction is a key strategy for functionalizing quinolines, it's important to note that in this context, the boronic acid (e.g., butyl boronic acid) serves as the alkylating reagent, while the N-heterocycle (e.g., 4-chloroquinoline) is the substrate. rsc.org Therefore, this reaction represents a method for functionalizing the quinoline ring itself, rather than a direct application of the boronic acid group on this compound.

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille, Chan-Lam)

Beyond the Suzuki-Miyaura reaction, the boronic acid functional group enables participation in other important transformations.

Sonogashira Coupling: The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org This would not be a direct application for the boronic acid moiety. However, the inverse Sonogashira reaction has been developed, which couples boronic acids with 1-iodoalkynes, typically mediated by copper or palladium catalysts. nih.gov This provides a pathway to synthesize aryl acetylenes and could be a viable application for this compound to produce 7-chloro-4-alkynylquinolines. nih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorgsyn.orglibretexts.org Because this compound is an organoboron compound, not an organostannane, it is not a direct substrate for the Stille reaction. wikipedia.org

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. wikipedia.orgalfa-chemistry.com It couples aryl boronic acids with amines, alcohols, phenols, and other N-H or O-H containing compounds. organic-chemistry.org This reaction is a significant application for this compound, as it allows for the direct synthesis of 4-aminoquinoline (B48711) and 4-phenoxyquinoline derivatives, which are prominent structures in many pharmaceutical compounds. durham.ac.uk The reaction is often performed at room temperature and is tolerant of air, making it an advantageous alternative to palladium-catalyzed C-N coupling reactions. wikipedia.orgorganic-chemistry.org

Table 2: Applicability in Various Coupling Reactions

| Reaction Type | Role of this compound | Potential Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Arylating agent | 4-Aryl/Alkenyl-7-chloroquinoline | Primary and well-established application. researchgate.net |

| Inverse Sonogashira | Arylating agent | 4-Alkynyl-7-chloroquinoline | Couples with a 1-iodoalkyne. nih.gov |

| Chan-Lam | Arylating agent | 4-Amino/Alkoxy/Phenoxy-7-chloroquinoline | Copper-catalyzed C-N or C-O bond formation. wikipedia.orgalfa-chemistry.com |

Multicomponent Reactions (MCRs) for Quinoline Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Several classic and modern MCRs, such as the Friedländer, Doebner-von Miller, and Povarov reactions, are employed for the de novo synthesis of the quinoline ring system itself. ufms.br These reactions typically start from simple building blocks like anilines, aldehydes, and activated carbonyl compounds or alkynes. ufms.br

Given that MCRs are used to construct the quinoline core, this compound, as a pre-functionalized quinoline, would not typically be a starting material in such a reaction. Instead, MCRs represent the powerful synthetic approach used to generate the diverse family of quinoline derivatives to which the title compound belongs. rsc.org The efficiency and atom economy of MCRs make them a cornerstone of modern medicinal chemistry for creating libraries of novel quinoline-based compounds for biological screening. ufms.br

Functionalization of Complex Heterocyclic Scaffolds

The introduction of the 7-chloroquinoline (B30040) moiety into other heterocyclic systems is a key strategy for modifying the biological and physical properties of molecules. This compound serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to achieve this functionalization. This reaction allows for the formation of a carbon-carbon bond between the quinoline ring and another heterocyclic core, leading to the creation of diverse and complex molecular scaffolds.

The Suzuki-Miyaura coupling is a robust and widely used method in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org In a typical reaction, a halo-substituted heterocycle is reacted with this compound in the presence of a palladium catalyst and a base.

While direct, specific examples of this compound being used to functionalize a wide array of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling strongly support its potential in this area. The reactivity of other arylboronic acids with various heterocyclic halides has been well-established, providing a strong basis for the analogous use of this compound. For instance, the successful coupling of various boronic acids with chloropyrimidines and other nitrogen-containing heterocycles demonstrates the feasibility of such transformations. nih.govmdpi.com

A general representation of this functionalization is the reaction of this compound with a halogenated heterocycle, such as a pyrimidine, to yield a quinolinyl-pyrimidine scaffold. These hybrid molecules are of significant interest in medicinal chemistry due to the combined pharmacological profiles of the individual heterocyclic components.

Table 1: Representative Suzuki-Miyaura Coupling for Heterocycle Functionalization

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Halogenated Heterocycle (e.g., 2-chloropyrimidine) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-(7-Chloroquinolin-4-yl)pyrimidine |

This strategic combination of heterocyclic cores allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced biological activities.

Advanced Derivatization and Functionalization Strategies

Synthesis and Application of Boronic Esters

Boronic esters are key derivatives of boronic acids, offering enhanced stability and improved handling properties. They are less prone to dehydration, which can lead to the formation of cyclic boroxine (B1236090) anhydrides, and are generally more compatible with chromatographic purification methods. organic-chemistry.org

Boronic acids, including 7-chloroquinoline-4-boronic acid, are readily converted into boronic esters through condensation with diols. The choice of diol influences the stability and reactivity of the resulting ester.

Pinacol (B44631) Boronic Esters : Formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), these are among the most common boronic esters. scbt.comscbt.comsigmaaldrich.com They are valued for their high stability, making them suitable for multi-step syntheses and for purification by silica (B1680970) gel chromatography. organic-chemistry.org The this compound pinacol ester is a commercially available, solid compound used as a stable precursor in cross-coupling reactions. scbt.comsigmaaldrich.com

Neopentyl Boronic Esters : Derived from neopentyl glycol, these esters offer an alternative to pinacol esters and have been shown to be effective in Suzuki-Miyaura cross-coupling reactions, sometimes providing improved yields or reaction rates. nih.govorgsyn.org

Catechol Boronic Esters : Formed with catechol, these esters are more reactive than pinacol esters due to the electron-withdrawing nature of the aromatic diol. rsc.org While generally stable, they can be sensitive to hydrolysis and oxidation, particularly on silica gel. nih.gov Their increased reactivity can be advantageous in certain catalytic cycles. rsc.org

Table 1: Common Boronic Esters of this compound

| Ester Type | Diol Reagent | Key Characteristics |

|---|---|---|

| Pinacol | Pinacol | High stability, crystalline solid, compatible with chromatography. organic-chemistry.orgscbt.com |

| Neopentyl | Neopentyl Glycol | Stable, effective in anhydrous cross-coupling conditions. orgsyn.org |

| Catechol | Catechol | More reactive, useful for specific catalytic applications. rsc.org |

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronic esters directly from aryl halides or triflates. organic-chemistry.orgalfa-chemistry.com This method provides a direct route to derivatives like this compound pinacol ester, starting from a suitable dihalogenated quinoline (B57606).

The reaction typically involves an aryl halide (e.g., 4-bromo-7-chloroquinoline (B148882) or 4,7-dichloroquinoline), a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B2pin2), a palladium catalyst (e.g., PdCl2(dppf)), and a base like potassium acetate (B1210297) (KOAc). rsc.orgalfa-chemistry.com The mild conditions and high functional group tolerance make it a highly valuable method for accessing boronic esters that might be difficult to synthesize via traditional organolithium or Grignard pathways. organic-chemistry.org

The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronic ester. rsc.org

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives that serve as "caged" surrogates for boronic acids. bldpharm.com These compounds are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography, addressing the inherent instability of many boronic acids. bldpharm.comnih.gov

The MIDA ligand forms a tridentate chelate with the boron atom, changing its hybridization to sp3 and rendering it unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com This protective feature allows for extensive chemical modifications on other parts of the molecule. The boronic acid functionality can be readily "unmasked" when needed by simple hydrolysis under mild aqueous basic conditions (e.g., NaHCO3 or NaOH). nih.gov

This strategy transforms this compound into a robust building block, enabling its participation in iterative cross-coupling sequences and the synthesis of complex molecules where the boronic acid's reactivity must be temporarily silenced. nih.govrsc.org

Conversion to Trifluoroborate Salts

Boronic acids and their esters can be converted into potassium trifluoroborate salts (R-BF3K) by treatment with potassium hydrogen fluoride (B91410) (KHF2). bristol.ac.ukorganic-chemistry.org This transformation often yields salts with superior stability compared to the parent boronic acids, making them easier to handle and store over long periods. bristol.ac.uk

The conversion of this compound or its pinacol ester to potassium 7-chloroquinoline-4-trifluoroborate would proceed by reaction with KHF2 in a solvent like methanol (B129727) or a methanol/water mixture. bristol.ac.ukunimelb.edu.au These trifluoroborate salts are crystalline, air-stable solids. While they are generally unreactive in their salt form, they are competent coupling partners in various palladium-catalyzed reactions, often activated under specific reaction conditions. bristol.ac.uk The distinct stability and reactivity profile of trifluoroborates makes them valuable alternatives to boronic acids and esters in organic synthesis. researchgate.net

Table 2: Comparison of Boronic Acid Derivatives

| Derivative | General Structure | Key Features | Deprotection/Activation |

|---|---|---|---|

| Boronic Acid | R-B(OH)2 | Prone to dehydration/protodeboronation. nih.gov | Active |

| Pinacol Ester | R-B(pin) | Stable, chromatographable. organic-chemistry.org | Hydrolysis (acidic or basic) |

| MIDA Boronate | R-B(MIDA) | Exceptionally stable, "caged" form. bldpharm.comnih.gov | Mild aqueous base. nih.gov |

| Trifluoroborate | [R-BF3]K | Highly stable, crystalline salt. bristol.ac.uk | Various conditions for coupling |

Formation of Oxaboroles from Borylated Quinolines

Oxaboroles are heterocyclic compounds containing a boron-oxygen bond within a five-membered ring. Benzoxaboroles, specifically, are formed from the intramolecular cyclization of an ortho-hydroxymethylphenylboronic acid. nih.gov This principle can be extended to quinoline systems.

To generate an oxaborole from a this compound scaffold, a hydroxyl-containing substituent would need to be introduced at a position adjacent to the boronic acid, such as the 3- or 5-position. For example, a derivative like 7-chloro-3-(hydroxymethyl)quinoline-4-boronic acid could potentially undergo spontaneous cyclization to form the corresponding quinoline-fused oxaborole.

Studies on benzoxaboroles show that there is a dynamic equilibrium between the cyclic oxaborole form and the open-chain boronic acid form in aqueous solutions. nih.gov For many benzoxaboroles, the closed, cyclic form is strongly preferred at ambient temperature. This strategy represents a potential pathway to create novel, rigid, bicyclic structures from appropriately substituted this compound derivatives.

Post-Synthetic Modification of this compound Derivatives

The derivatization of the boronic acid into a stable form, such as a MIDA boronate or pinacol ester, allows for subsequent chemical modifications on the 7-chloroquinoline (B30040) ring itself without disturbing the boron moiety. nih.gov The stability of these protected forms to a wide range of reagents enables multi-step synthetic sequences.

Potential modifications include:

Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position can be a site for nucleophilic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the chlorine at position 4 is more reactive, but if one starts with a pre-formed 4-boronic ester, reactions at position 7 could be explored. researchgate.net

Modification of other substituents: If the quinoline ring bears other functional groups, these can be manipulated while the boronic acid is protected. For instance, an ester group could be hydrolyzed, or a nitro group could be reduced.

Cross-Coupling Reactions: The protected this compound derivative can itself be used in a cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be performed using the boronic ester at position 4. Following this, the chloro group at position 7 could potentially undergo another cross-coupling reaction under different catalytic conditions to build highly complex biaryl or heteroaryl structures. nih.govnih.gov

This post-synthetic modification approach, particularly using robust MIDA boronates, provides a reliable platform for transforming simple this compound into structurally complex and functionally diverse molecules. nih.govrsc.org

Computational and Theoretical Studies on 7 Chloroquinoline 4 Boronic Acid

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of chemical reactions. These methods allow for the detailed examination of potential energy surfaces, helping to identify the most likely pathways for a given transformation. For 7-Chloroquinoline-4-boronic acid, such calculations can reveal how the molecule participates in complex reactions, such as transition-metal-catalyzed cross-coupling or its role as a catalyst itself.

Boronic acids are known to act as inhibitors by mimicking the tetrahedral transition state of certain enzymatic reactions, such as those involving serine proteases. nih.govresearchgate.netnih.gov Computational models can calculate the geometries and energies of these transition states. For instance, in a hypothetical catalytic cycle where this compound acts as a catalyst for amide bond formation, DFT calculations could identify the key transition state where the amine attacks an activated carboxylic acid-boronic acid adduct. The calculated free energy of activation (ΔG‡) for this step would provide a quantitative measure of the reaction's efficiency. These studies reveal how the boronic acid's boron atom, a potent electrophile, forms a tetrahedral adduct with a catalytic serine residue, closely resembling the transition state of the natural substrate hydrolysis. researchgate.net

Table 1: Hypothetical Transition State Energy Data for a Catalyzed Reaction This table illustrates the type of data generated from transition state analysis, showing the relative energies of different states in a reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Acid + Amine + Catalyst) | 0.0 | Baseline energy of starting materials |

| 2 | Intermediate Complex | -5.2 | Formation of a stable complex between the boronic acid and carboxylic acid |

| 3 | Transition State (TS1) | +15.8 | Energy barrier for the nucleophilic attack of the amine |

| 4 | Tetrahedral Intermediate | -8.1 | Formation of the key intermediate post-attack |

| 5 | Products (Amide + Water + Catalyst) | -12.5 | Final energy of the regenerated catalyst and products |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The energy and localization of these orbitals in this compound can predict its behavior as an electrophile or nucleophile.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be distributed across the electron-rich quinoline (B57606) ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons (electrophilicity). The LUMO is expected to be centered on the electron-deficient boron atom of the boronic acid group, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can precisely determine the energies and visualize the shapes of these orbitals. taylorandfrancis.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table provides example values for FMO analysis, which are key predictors of chemical reactivity.

| Orbital | Energy (eV) | Primary Localization | Predicted Role |

|---|---|---|---|

| HOMO | -6.85 | Quinoline Ring | Nucleophilic / Electron Donor |

| LUMO | -1.75 | Boronic Acid Group (Boron Atom) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.10 | N/A | Indicator of Chemical Reactivity |

Molecular Docking and Simulation Studies of Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

In a typical docking study, the 7-chloroquinoline (B30040) moiety would be investigated for its potential to form hydrophobic interactions or hydrogen bonds within a receptor's binding pocket, while the boronic acid group would be assessed for its ability to form covalent or strong hydrogen bonds with key active site residues, such as serine. researchgate.net For example, docking studies of quinoline-based compounds have been used to evaluate their binding patterns against targets like DNA gyrase. nih.gov Similarly, chloroquine and its derivatives have been studied via molecular docking to assess their binding affinity against viral proteins. nih.gov These simulations provide a binding energy score, which estimates the strength of the interaction, and a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions.

Prediction of Reactivity and Regioselectivity

Computational models can predict where and how a molecule is most likely to react. For an aromatic system like this compound, this includes predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, can quantify the reactivity of each atom in the molecule. mit.edu These descriptors indicate how the electron density of the molecule changes upon gaining or losing an electron, thereby identifying the sites most prone to electrophilic or nucleophilic attack. mit.edu For this compound, these calculations would likely confirm that the boron atom is the primary electrophilic site, while certain positions on the quinoline ring are more susceptible to electrophilic attack. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting the outcomes and regioselectivity of organic reactions with high accuracy. rsc.orgnih.govrsc.org

Structure-Reactivity Relationships in Boronic Acid Chemistry

The reactivity of a boronic acid is intrinsically linked to its structure. Key relationships govern its acidity (pKa) and its affinity for binding with diols, which is a hallmark of boronic acid chemistry. nih.govnih.govsemanticscholar.org Computational studies can quantify these relationships by modeling how changes to the molecular structure affect its electronic properties.

For this compound, the electron-withdrawing nature of the chloro group and the quinoline ring system is expected to increase the Lewis acidity of the boron atom compared to a simple phenylboronic acid. This increased acidity enhances its ability to bind with diols and can influence its catalytic activity. Computational methods can calculate the pKa of the boronic acid and the binding constants with various diols, providing a theoretical framework to understand and predict its behavior. nih.govnih.gov These studies clearly indicate that both the specific structure of the boronic acid and the solution pH are critical factors to consider. nih.govnih.govsemanticscholar.org

Analytical Methodologies for Research on 7 Chloroquinoline 4 Boronic Acid

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the identity and structure of 7-Chloroquinoline-4-boronic acid. These techniques provide detailed information about the molecular framework and the presence of specific functional groups. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this compound is not extensively published, data from its derivatives and related compounds allow for an accurate prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. The protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The B(OH)₂ protons are often broad and may exchange with solvent, making their observation variable; they can appear as a broad singlet. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). youtube.com The carbon atom attached to the boron atom (C4) would show a characteristic chemical shift, although the signal can sometimes be broad or difficult to detect due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

B-O stretching: A strong band typically found around 1330-1380 cm⁻¹.

C=N and C=C stretching: Vibrations for the quinoline ring system in the 1500-1650 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). tandfonline.comsemanticscholar.org Fragmentation would likely involve the loss of the boronic acid group and cleavage of the quinoline ring.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations | Reference/Justification |

|---|---|---|

| ¹H NMR | Aromatic protons (quinoline): δ 7.0-9.0 ppm; B(OH)₂ protons: broad signal. | researchgate.net |

| ¹³C NMR | Quinoline carbons: δ 120-150 ppm; C-B carbon signal may be broad. | youtube.comrsc.org |

| IR Spectroscopy | O-H stretch (broad): 3200-3600 cm⁻¹; B-O stretch: ~1350 cm⁻¹; C=N/C=C stretch: 1500-1650 cm⁻¹. | researchgate.net |

| Mass Spectrometry | Molecular ion peak with characteristic chlorine isotopic pattern. | tandfonline.comsemanticscholar.org |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures. The analysis of boronic acids by reversed-phase (RP) HPLC can be challenging due to their hydrophilic nature and potential for on-column degradation.

The pinacol (B44631) ester of this compound is often used in synthesis due to its increased stability. However, the analysis of these esters is complicated by their facile hydrolysis to the corresponding boronic acid under typical RP-HPLC conditions. To mitigate this, specific analytical strategies are employed. These can include the use of columns with low residual silanol (B1196071) activity and careful control of mobile phase composition and temperature. For instance, using a mobile phase with a low concentration of formic acid can help to minimize on-column hydrolysis.

For the analysis of this compound itself, a reversed-phase method would likely be employed. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often necessary to achieve good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the quinoline ring is a strong chromophore.

Table 2: Representative HPLC Method for Boronic Acid Analysis

| Parameter | Condition | Reference/Justification |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard for aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase to control ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |

| Gradient | 5% to 95% B over 15 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 254 nm | Quinoline ring absorption. |

| Column Temperature | 30 °C | Controlled temperature for reproducibility. |

Advanced Characterization for Mechanistic Study (e.g., In Situ Monitoring)

Understanding the reaction kinetics and mechanisms involving this compound, such as in Suzuki-Miyaura coupling reactions, can be achieved through advanced analytical techniques. In situ monitoring allows for the real-time observation of reactant consumption and product formation without the need for sampling and quenching the reaction.

In Situ Raman Spectroscopy: This technique is particularly powerful for monitoring reactions in solution. A Raman probe can be inserted directly into the reaction vessel, providing continuous spectral data. For a Suzuki coupling reaction involving this compound, one could monitor the disappearance of the characteristic vibrational bands of the boronic acid and the appearance of new bands corresponding to the coupled product. This can provide valuable insights into reaction rates, the formation of intermediates, and the influence of reaction parameters such as temperature and catalyst loading. rsc.org Studies have shown that in situ Raman spectroscopy can be used to follow the progress of microwave-promoted Suzuki reactions, confirming that the coupling process can be in competition with the deboronation of the boronic acid. future-science.com

Reproducibility Protocols in Synthetic and Mechanistic Studies

Ensuring the reproducibility of experimental results is a cornerstone of scientific research. For studies involving this compound, establishing and adhering to strict protocols is essential.

Synthetic Protocols: The synthesis of 7-chloroquinoline (B30040) derivatives often involves multi-step procedures where precise control of reaction conditions is critical. To ensure reproducibility, detailed standard operating procedures (SOPs) should be documented. These SOPs would specify:

Purity and source of all reagents and solvents.

Exact molar ratios of reactants and catalysts.

The rate and method of reagent addition.

Precise reaction temperatures and durations.

Methods for reaction monitoring (e.g., TLC, GC, or in situ spectroscopy).

Detailed work-up and purification procedures, including the type of chromatography, stationary phase, and eluents used. durham.ac.uk

The use of automated synthesis platforms and continuous flow reactors can also significantly enhance reproducibility by providing precise control over reaction parameters. durham.ac.uk

Mechanistic Study Protocols: For mechanistic investigations, reproducibility is paramount. Protocols should include:

Calibration of all analytical instruments according to manufacturer's specifications.

Use of internal standards in chromatographic and spectroscopic analyses to correct for variations in sample preparation and instrument response.

Replication of experiments to determine the statistical significance of the results.

For kinetic studies, precise temperature control and accurate timing of sample collection or data acquisition are crucial.

By implementing these rigorous analytical and procedural frameworks, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound.

Emerging Research Directions and Future Perspectives for 7 Chloroquinoline 4 Boronic Acid

Integration in Covalent Organic Frameworks and Advanced Materials Research

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. The incorporation of specific functional units into the COF structure can impart desired properties. Boronic acids are key building blocks in the synthesis of COFs, typically through condensation reactions to form boronate ester linkages. nih.govrsc.org

While direct integration of 7-Chloroquinoline-4-boronic acid into COFs is an area of nascent exploration, the potential is significant. The quinoline (B57606) unit can introduce unique photophysical or catalytic properties into the resulting material. For instance, research has demonstrated the synthesis of stable 4-carboxyl-quinoline linked COFs through Doebner reactions, highlighting the interest in incorporating quinoline moieties into these advanced materials. nih.gov Although this method does not directly use a boronic acid linker, it underscores the value of the quinoline scaffold in COF chemistry. nih.gov

Furthermore, the self-assembly properties of quinoline boronic acids are of considerable interest. Studies on 8-quinolineboronic acid have revealed a unique self-assembly mechanism in the solid state, driven by intermolecular B-N bonds, boronic anhydride (B1165640) formation, π-π stacking, and hydrogen bonding. nih.gov This capacity for forming ordered supramolecular structures suggests that this compound could be a valuable component in the design of new crystalline materials with tailored electronic and recognition properties. nih.gov The positional isomer, 5-quinolineboronic acid, exhibits different self-assembly behavior, indicating that the placement of the boronic acid group on the quinoline ring is a critical design element for future materials. nih.gov

The related compound, quinoline-5-boronic acid, is utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices. chemimpex.com This points to the potential of quinoline-based boronic acids in the broader field of organic electronics and advanced materials.

Catalytic Applications Beyond Cross-Coupling

Boronic acids are well-known for their role as reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. However, their utility as catalysts in their own right is a rapidly developing field of research. rsc.orgnih.gov Organoboron acids can function as mild, organic-soluble Lewis acid catalysts for a variety of chemical transformations. nih.gov

A notable study demonstrated the triple role of arylboronic acids as catalysts in the alkylation of quinoline to produce functionalized tetrahydroquinolines. rsc.orgnih.govrsc.org This reaction involves a one-pot tandem process that includes the reduction of the quinoline ring, reductive N-alkylation, and a regioselective C-alkylation. rsc.orgnih.govrsc.org Mechanistic studies have shown that the boronic acid can act as both a Lewis acid and a hydrogen-bond donor in these transformations. nih.govrsc.org While this research did not specifically use this compound as the catalyst, it establishes the principle that boronic acids can effectively catalyze complex transformations of the quinoline scaffold.

The catalytic activity of boronic acids extends to a range of other reactions, including dehydrative C-alkylation and allylation of benzylic alcohols, where they are proposed to facilitate the formation of carbocation intermediates. acs.org They are also effective catalysts for acylation reactions, such as esterifications and amidations, proceeding through the formation of a mixed anhydride with the carboxylic acid, thereby activating it for nucleophilic attack. nih.gov These established catalytic activities of boronic acids suggest a promising, yet largely unexplored, future for this compound as a functional catalyst.

Development of New Synthetic Transformations Leveraging Boronic Acid Properties

The boronic acid functional group is a versatile handle for a wide array of synthetic transformations beyond its common use in cross-coupling reactions. nih.govorganic-chemistry.org The development of novel, metal-free reactions is a particularly active area of research.

One such transformation is the regioselective, metal-free cross-coupling of quinoline N-oxides with boronic acids. acs.org This reaction allows for the direct C-H functionalization at the C2-position of the quinoline ring. The proposed mechanism involves the coordination of the boronic acid to the N-oxide, followed by an aryl migration in a manner analogous to a Petasis reaction, culminating in the elimination of boric acid to yield the 2-substituted quinoline. acs.org This methodology offers an operationally simple, one-step route to functionalized quinolines with high functional group tolerance. acs.org

The synthesis of 7-chloroquinoline (B30040) derivatives is of significant interest in medicinal chemistry, and various methods have been developed to functionalize the quinoline core. durham.ac.ukresearchgate.net For example, mixed lithium-magnesium reagents have been used for the magnesiation of 7-chloroquinolines, allowing for subsequent reactions with various electrophiles to create a library of functionalized quinolines. durham.ac.uk The presence of a boronic acid at the 4-position of 7-chloroquinoline offers a valuable reactive site that is orthogonal to many of these existing methods, opening up new avenues for the synthesis of complex, polysubstituted quinoline derivatives.

Role as a Chemical Probe and Scaffold in Chemical Biology

The unique properties of the boronic acid group make it an invaluable tool in chemical biology. Boronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as saccharides and catechols. nih.gov This interaction has been widely exploited for the development of chemical receptors and sensors. researchgate.net

The 7-chloroquinoline scaffold itself is a well-known pharmacophore found in numerous bioactive compounds, including the antimalarial drug chloroquine. nih.gov Derivatives of 4-amino-7-chloroquinoline have been investigated as potential treatments for Parkinson's disease, acting as synthetic agonists for the nuclear receptor NR4A2. nih.gov The combination of the biologically active 7-chloroquinoline core with the diol-binding boronic acid group makes this compound a highly promising scaffold for the design of novel chemical probes and therapeutic agents.

While specific applications of this compound as a chemical probe are still emerging, the general principle is well-established. For example, quinoline-5-boronic acid is used in the design of chemical sensors for the detection of environmental pollutants or biological markers. chemimpex.com The success of bortezomib (B1684674) (Velcade), a dipeptidyl boronic acid, as an anticancer drug has spurred significant interest in using the boronic acid moiety in drug design. nih.gov The boronic acid group in bortezomib is crucial for its mechanism of action, which involves the inhibition of the proteasome. nih.gov This highlights the potential for this compound to serve as a foundational structure for developing new classes of enzyme inhibitors or targeted therapeutic agents.

Q & A

Basic Question: What are the optimal synthetic routes and characterization methods for 7-Chloroquinoline-4-boronic acid to ensure reproducibility?

Methodological Answer:

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated quinoline derivatives react with boronic acid precursors under palladium catalysis. Key steps include:

- Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the compound.

- Characterization: Employ / NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For new compounds, elemental analysis is critical to validate composition .